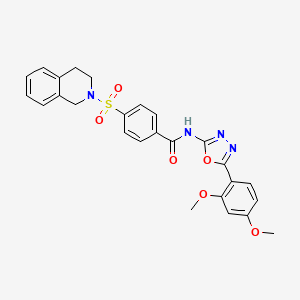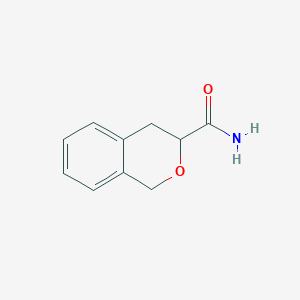
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is an organic compound belonging to the isochromane family. It is a bicyclic compound consisting of a benzene ring fused to a seven-membered lactam ring. It is an amide derivative of isochroman, and its chemical formula is C10H9NO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can be synthesized through various methods. One common approach involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This method yields highly functionalized 3-isochromanones under mild reaction conditions . Another approach involves the enantioselective synthesis of α-quaternary isochromanes by combining oxidative aminocatalysis and gold catalysis .
Industrial Production Methods: Industrial production methods for isochromane-3-carboxamide typically involve the use of palladium catalysts. For example, isochroman-3-ones can be prepared from 1,3-bis-(halomethyl)-benzenes, carbon monoxide, and water over a palladium catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include achiral dirhodium salts, chiral N,N′-dioxide–metal complexes, and α-diazoketones. These reagents facilitate reactions such as Z-selective-1,3-OH insertion/aldol cyclization .
Major Products Formed: The major products formed from these reactions include highly functionalized 3-isochromanones and benzo-fused δ-lactones bearing vicinal quaternary stereocenters .
Applications De Recherche Scientifique
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has a wide range of scientific research applications. It is used in the synthesis of various bioactive compounds and natural products. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals with central nervous system, antitumor, antimicrobial, and anti-inflammatory properties . Additionally, it has applications in the industry for the production of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of isochromane-3-carboxamide involves its interaction with molecular targets and pathways. For example, similar compounds like 8-methoxycoumarin-3-carboxamides exhibit anticancer activity by targeting caspase-3/7 and β-tubulin polymerization . Although specific studies on isochromane-3-carboxamide are limited, it is likely to have similar mechanisms of action due to its structural similarity.
Comparaison Avec Des Composés Similaires
3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can be compared with other similar compounds such as isocoumarins and 3,4-dihydroisocoumarins. These compounds share structural similarities and have similar pharmacological properties. For instance, isocoumarins are known for their valuable pharmacological properties, including antimicrobial and anti-inflammatory activities . Another similar compound is coumarin-3-carboxamide, which has shown potential in inhibiting the growth of cancer cells .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and bioactive compounds.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXFDAVKFWNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)
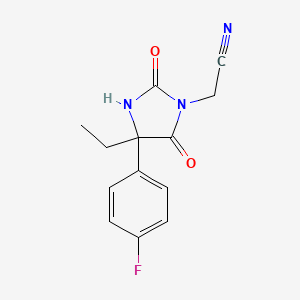

![2,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2731064.png)
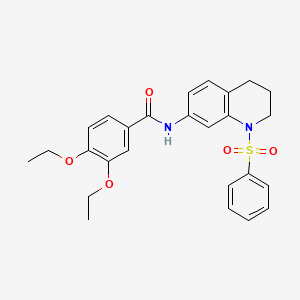
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride](/img/structure/B2731066.png)
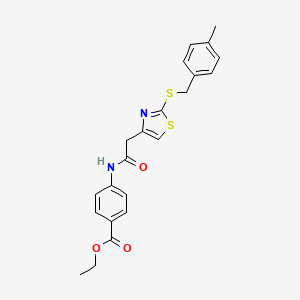
![5-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2731068.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2731069.png)


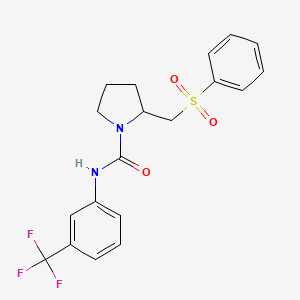
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2731074.png)
